Cas no 271241-25-9 (7-Fluoro-2-chloro-4-methylquinoline)

7-Fluoro-2-chloro-4-methylquinoline 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-7-fluoro-4-methylquinoline
- LogP
- 2-chloro-7-fluoro-4-methylquinoline(SALTDATA: FREE)
- 271241-25-9
- SB67752
- CNCKWJPUEAAFAY-UHFFFAOYSA-N
- SCHEMBL5437258
- 7-Fluoro-2-chloro-4-methylquinoline
- DB-303213
- MFCD05864529
- DTXSID30654292
- AKOS006294220
- EN300-1197935
-
- MDL: MFCD05864529
- インチ: InChI=1S/C10H7ClFN/c1-6-4-10(11)13-9-5-7(12)2-3-8(6)9/h2-5H,1H3
- InChIKey: CNCKWJPUEAAFAY-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C=CC(=CC2=NC(=C1)Cl)F
計算された属性
- せいみつぶんしりょう: 195.02521
- どういたいしつりょう: 195.0251051g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- PSA: 12.89
7-Fluoro-2-chloro-4-methylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM227685-10g |
2-Chloro-7-fluoro-4-methylquinoline |
271241-25-9 | 95% | 10g |
$1455 | 2021-08-04 | |
TRC | F590080-50mg |
7-Fluoro-2-chloro-4-methylquinoline |
271241-25-9 | 50mg |
$ 65.00 | 2022-06-02 | ||
Alichem | A189005503-25g |
2-Chloro-7-fluoro-4-methylquinoline |
271241-25-9 | 95% | 25g |
$3450.50 | 2023-09-02 | |
TRC | F590080-100mg |
7-Fluoro-2-chloro-4-methylquinoline |
271241-25-9 | 100mg |
$ 80.00 | 2022-06-02 | ||
Enamine | EN300-1197935-500mg |
2-chloro-7-fluoro-4-methylquinoline |
271241-25-9 | 500mg |
$739.0 | 2023-10-03 | ||
Enamine | EN300-1197935-1000mg |
2-chloro-7-fluoro-4-methylquinoline |
271241-25-9 | 1000mg |
$770.0 | 2023-10-03 | ||
abcr | AB265277-250mg |
2-Chloro-7-fluoro-4-methylquinoline; . |
271241-25-9 | 250mg |
€168.30 | 2024-04-17 | ||
Enamine | EN300-1197935-10000mg |
2-chloro-7-fluoro-4-methylquinoline |
271241-25-9 | 10000mg |
$3315.0 | 2023-10-03 | ||
Chemenu | CM227685-1g |
2-Chloro-7-fluoro-4-methylquinoline |
271241-25-9 | 95% | 1g |
$314 | 2024-07-28 | |
Chemenu | CM227685-5g |
2-Chloro-7-fluoro-4-methylquinoline |
271241-25-9 | 95% | 5g |
$835 | 2024-07-28 |
7-Fluoro-2-chloro-4-methylquinoline 関連文献
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
7-Fluoro-2-chloro-4-methylquinolineに関する追加情報
Professional Introduction to Compound with CAS No. 271241-25-9 and Product Name: 7-Fluoro-2-chloro-4-methylquinoline
The compound with the CAS number 271241-25-9 and the product name 7-Fluoro-2-chloro-4-methylquinoline represents a significant advancement in the field of pharmaceutical chemistry. This quinoline derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. Quinoline derivatives are well-known for their broad spectrum of biological activities, making them valuable scaffolds for drug discovery.
Quinoline structures, characterized by a fused benzene and pyridine ring system, have been extensively studied for their pharmacological properties. Among these derivatives, 7-Fluoro-2-chloro-4-methylquinoline stands out due to the presence of fluorine and chlorine substituents, which are known to enhance metabolic stability and binding affinity. The fluoro group, in particular, is often incorporated into drug molecules to improve pharmacokinetic profiles, while the chloro and methyl groups contribute to the molecule's overall rigidity and interactions with biological targets.
Recent research has highlighted the importance of quinoline derivatives in the development of novel therapeutic agents. For instance, studies have demonstrated that modifications at the 7-position of the quinoline ring can significantly alter its biological activity. The introduction of a fluoro group at this position has been shown to enhance binding to certain enzymes and receptors, making it a promising modification for drug design. Similarly, the presence of a chloro group at the 2-position can influence electronic properties and improve solubility, which is crucial for drug formulation.
In addition to its structural significance, 7-Fluoro-2-chloro-4-methylquinoline has shown potential in various preclinical studies. Research indicates that this compound exhibits inhibitory activity against several enzymes and receptors involved in disease pathways. For example, it has demonstrated efficacy in inhibiting enzymes associated with inflammation and cancer cell proliferation. These findings suggest that further exploration of this compound could lead to the development of new treatments for these conditions.
The synthesis of 7-Fluoro-2-chloro-4-methylquinoline involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine and chlorine substituents requires specialized techniques to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these modifications efficiently. These synthetic approaches not only enhance the accessibility of the compound but also allow for further derivatization to explore its full pharmacological potential.
One of the key advantages of quinoline derivatives like 7-Fluoro-2-chloro-4-methylquinoline is their versatility in drug design. The quinoline core can be modified at multiple positions to tailor its biological activity, making it a flexible scaffold for developing novel therapeutics. Researchers have explored various modifications, including changes at the 3-, 4-, and 6-positions, to optimize potency and selectivity. The combination of these modifications can lead to compounds with enhanced efficacy and reduced side effects.
Current research trends in quinoline derivatives focus on improving their bioavailability and targeting specific disease mechanisms. The use of computational modeling and high-throughput screening has accelerated the discovery process by allowing researchers to predict and test the properties of new compounds efficiently. These advancements have enabled the rapid identification of promising candidates for further development.
The pharmacokinetic properties of 7-Fluoro-2-chloro-4-methylquinoline are also under investigation. Studies have shown that fluorinated quinolines exhibit improved metabolic stability compared to their non-fluorinated counterparts. This stability is crucial for ensuring that the compound remains active in vivo after administration. Additionally, solubility studies have revealed that modifications such as chloro substitution can enhance water solubility, which is essential for oral formulations.
In conclusion, 7-Fluoro-2-chloro-4-methylquinoline represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its incorporation into drug development pipelines holds promise for addressing various diseases through targeted inhibition of key biological pathways. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in the next generation of medicinal agents.
271241-25-9 (7-Fluoro-2-chloro-4-methylquinoline) 関連製品
- 7094-26-0(1,1,2-trimethylcyclohexane)
- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)
- 887585-13-9(6-Chloro-2,3-difluorophenylacetic Acid)
- 1394041-38-3(tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate)
- 1427452-99-0(methyl 4-amino-2-chloro-3-methoxybenzoate)
- 1339885-83-4(4-(1h-pyrazol-1-yl)pyrrolidin-3-ol)
- 2171225-41-3(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid)
- 3369-39-9(1-(1-Naphthyl)-1H-pyrrole-2,5-dione)
- 1105201-36-2(2-({5-4-(furan-2-carbonyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide)
- 2171897-29-1(1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)
